molecular formula C38H54N8O10 B10784454 Delt II CAS No. 122752-16-3

Delt II

Cat. No.: B10784454
CAS No.: 122752-16-3
M. Wt: 782.9 g/mol
InChI Key: NUNBRHVOPFWRRG-MPNDMYOWSA-N
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Description

Delt II ([D-Ala²]deltorphin II) is a synthetic peptidic agonist selectively targeting the delta-2 opioid receptor (δ₂), a subtype of the delta opioid receptor family. Structurally, it belongs to the deltorphin family, characterized by a D-amino acid residue at position 2, which enhances enzymatic stability and receptor selectivity . This compound exhibits high binding affinity for δ₂ receptors, with a reported Ki of 44.39 ± 23.51 nM in rat brain tissue . Functionally, it modulates nociception (pain perception) and receptor recycling pathways, as demonstrated in studies where this compound-induced receptor internalization was regulated by endothelin-converting enzyme 2 (ECE2) in acidic intracellular compartments .

This compound is widely used in preclinical research to investigate spinal and supraspinal antinociceptive mechanisms. For example, intrathecal (i.t.) administration in mice yielded an antinociceptive ED₅₀ of 6.4 nmol in the hot-plate test, highlighting its potency in pain modulation . Its δ₂ selectivity makes it a critical tool for dissecting delta receptor subtype roles in neurological and pharmacological studies.

Properties

CAS No.

122752-16-3

Molecular Formula

C38H54N8O10

Molecular Weight

782.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32?/m1/s1

InChI Key

NUNBRHVOPFWRRG-MPNDMYOWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

DELTORPHIN-II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds

Chemical Reactions Analysis

DELTORPHIN-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residues in DELTORPHIN-II can lead to the formation of methionine sulfoxide .

Comparison with Similar Compounds

Critical Research Insights

Receptor Recycling: this compound’s antinociceptive efficacy depends on ECE2-mediated recycling, unlike DPDPE. Inhibition of ECE2 abolishes this compound-induced receptor resensitization .

Therapeutic Potential: this compound’s synergy in combined spinal/supraspinal administration suggests δ₂ agonists could achieve clinical pain relief at lower doses .

Limitations: Peptidic nature limits this compound’s blood-brain barrier permeability, unlike non-peptidic agonists (e.g., SNC80) .

Q & A

Basic Research Question

  • In Vivo Models :
    • Rodent thermal or mechanical pain assays (e.g., tail-flick, von Frey filament tests) with intrathecal DELT administration (e.g., 30 µg dose) .
    • Measure % antinociception at defined intervals (e.g., 30 min post-administration) .
  • In Vitro Models :
    • Voltage-gated Ca²⁺ channel inhibition assays in sensory neurons to quantify DOR-mediated signaling .

How can researchers address contradictions in this compound’s efficacy across different administration protocols or genetic backgrounds?

Advanced Research Question
Discrepancies may arise from variations in siRNA dosing, receptor co-expression (e.g., DOR/MOR), or metabolic differences.

  • Methodology :
    • Systematically vary siRNA concentration (e.g., 2 µg vs. 4 µg/day) and timing relative to DELT administration .
    • Use DOR/MOR co-expression models to study receptor cross-talk and ligand selectivity .
    • Apply multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to isolate confounding variables .

What strategies optimize the delivery of this compound to minimize off-target effects while maintaining therapeutic efficacy?

Advanced Research Question

  • Methodology :
    • Develop controlled-release formulations (e.g., biodegradable nanoparticles) for sustained intrathecal delivery, reducing peak-dose toxicity .
    • Use pharmacokinetic modeling to correlate plasma/tissue concentrations with receptor occupancy .
    • Validate delivery efficiency via fluorescently tagged DELT analogs in live-cell imaging .

How should researchers statistically analyze dose-response relationships for this compound in complex biological systems?

Q. Data Analysis Focus

  • Methodology :
    • Fit sigmoidal dose-response curves (e.g., four-parameter logistic model) to calculate EC₅₀ values .
    • Use mixed-effects models to account for inter-subject variability in longitudinal studies .
    • Apply false-discovery rate (FDR) correction in omics-level datasets (e.g., RNA-seq after DELT exposure) .

What computational tools are suitable for predicting this compound’s interactions with non-canonical opioid receptors?

Advanced Research Question

  • Methodology :
    • Perform molecular docking simulations using DOR crystal structures (PDB: 4N6H) to identify binding pockets .
    • Train machine learning models on DELT’s physicochemical properties (e.g., logP, polar surface area) to predict off-target binding .

How can researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy for this compound?

Q. Data Contradiction Analysis

  • Methodology :
    • Compare in vitro IC₅₀ values (HEK293 assays) with in vivo ED₅₀ (rodent models) to identify bioavailability limitations .
    • Use microdialysis to measure cerebrospinal fluid (CSF) concentrations post-administration .
    • Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

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